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Betamide

Cat. No.: B14690659
CAS No.: 27956-88-3
M. Wt: 228.21 g/mol
InChI Key: MQAISPIJGUNNSJ-UHFFFAOYSA-N
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Description

Contextualization within Pentacyclic Triterpenoid (B12794562) Chemistry

Betamide is classified as a pentacyclic triterpenoid, a large and diverse group of natural products derived from a 30-carbon precursor, squalene (B77637). nih.govekb.egumtm.cz These compounds are widely distributed in the plant kingdom, often found in the bark, leaves, and fruit peels. ekb.eg Structurally, this compound is built on the lupane (B1675458) skeleton, which is characterized by four six-membered rings and one five-membered ring. ekb.egumtm.cznih.gov

Pentacyclic triterpenoids, particularly those of the lupane, oleanane, and ursane (B1242777) types, are of significant interest in medicinal chemistry. nih.govekb.egnih.gov They exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and hepatoprotective properties. mdpi.commdpi.commdpi.com The natural abundance of precursors like betulin (B1666924) and the presence of reactive functional groups make the lupane skeleton an attractive scaffold for chemical modification to develop new therapeutic agents. nih.govnih.gov

Derivation from Natural Betulin and Betulonic Acid

The synthesis of this compound begins with betulin, a lupane-type triterpenoid that is abundantly available from the bark of birch trees. umtm.cznih.govtandfonline.com The process is a semi-synthetic route involving key transformations of the betulin molecule.

The first major step is the selective oxidation of betulin to produce the intermediate compound, betulonic acid (3-oxo-lup-20(29)-en-28-oic acid). tandfonline.comnih.govsibran.ru This reaction typically involves oxidizing both the primary alcohol at the C-28 position and the secondary alcohol at the C-3 position. tandfonline.commdpi.com Reagents such as chromium trioxide (Jones reagent) are often used to accomplish this transformation, converting the C-3 hydroxyl group to a ketone and the C-28 hydroxymethyl group to a carboxylic acid. tandfonline.commdpi.commdpi.com

Once betulonic acid is formed, the final step in the synthesis of this compound is the formation of an amide bond. This is achieved by reacting the carboxylic acid group at the C-28 position of betulonic acid with 3-aminopropionic acid. nih.govresearchgate.net This chemical step links the amino acid to the triterpenoid backbone, yielding the final product, N-[3-oxo-20(29)lupen-28-oyl]-3-aminopropionic acid. nih.gov

Overview of Documented Biological Activities in Preclinical Research

Preclinical research involves studies conducted in laboratory settings, typically using cell cultures or animal models, to investigate the biological effects of a new compound before it is tested in humans. The documented biological activity of this compound comes from such preclinical investigations.

A key preclinical study investigated the effects of this compound in a mouse model of liver damage associated with cancer therapy. nih.gov In this research, CBA/Lac mice with transplanted RLS lymphoma were treated with cytostatic polychemotherapy, a treatment known to cause liver toxicity. nih.gov The study found that this compound exhibited a significant hepatoprotective (liver-protecting) effect. nih.gov Specifically, morphometric analysis of the liver parenchyma showed that the administration of this compound decreased the severity of necrotic and degenerative changes induced by the chemotherapy. nih.gov The number of small focal necroses in the liver was reduced in the mice treated with the compound. nih.gov In contrast, the precursor compound, betulonic acid, did not show a significant hepatoprotective effect under the same conditions. nih.gov Other derivatives of betulonic acid have also been noted for their hepatoprotective properties in different preclinical models. nih.govibmc.msk.ru

Table 1: Preclinical Research Findings for this compound

Biological ActivityModel SystemKey FindingsReference
HepatoprotectiveCBA/Lac mice with RLS lymphoma undergoing cytostatic polychemotherapyDecreased the severity of necrotic and degenerative changes in the liver parenchyma; reduced the number of small focal necroses. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H13N2O4PS B14690659 Betamide CAS No. 27956-88-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

27956-88-3

Molecular Formula

C5H13N2O4PS

Molecular Weight

228.21 g/mol

IUPAC Name

2-[(3-amino-3-oxopropyl)amino]ethylsulfanylphosphonic acid

InChI

InChI=1S/C5H13N2O4PS/c6-5(8)1-2-7-3-4-13-12(9,10)11/h7H,1-4H2,(H2,6,8)(H2,9,10,11)

InChI Key

MQAISPIJGUNNSJ-UHFFFAOYSA-N

Canonical SMILES

C(CNCCSP(=O)(O)O)C(=O)N

Origin of Product

United States

Synthetic Methodologies and Chemical Modifications of Betamide

Strategies for Extraction and Oxidation of Betulin (B1666924) to Betulonic Acid

Betulin is typically extracted from birch bark using various methods, including solid-liquid extraction with organic solvents such as ethanol (B145695), methanol, n-hexane, ethyl acetate, and dichloromethane. nstchemicals.com Intensified extraction techniques, such as microwave-assisted extraction and pressurized liquid extraction, have been explored to improve efficiency and yield. nstchemicals.comrsc.orgnih.gov Microwave-assisted extraction with continuous shaking has been shown to provide high extraction amounts of betulinic acid from sources like Ziziphus jujuba L. rjpbcs.com Activating the bark with water vapor in the presence of sodium hydroxide (B78521) before solvent extraction can also enhance the process. nstchemicals.com

The oxidation of betulin to betulonic acid is a crucial step. This transformation involves the oxidation of the hydroxyl group at the C-3 position and the primary alcohol group at the C-28 position. mdpi.com Various oxidizing agents and conditions have been employed for this conversion.

One common method utilizes Jones' reagent (chromium trioxide/sulfuric acid/acetone), which can oxidize betulin to betulonic acid. mdpi.comnih.govtandfonline.comresearchgate.netmdpi.com However, this method can be lengthy and may require challenging purification steps. nih.gov Selective oxidation of betulin to betulonic acid can also be achieved using Cr(VI) compounds in aqueous acetone (B3395972) on solid supports like alumina (B75360). nih.gov Oxidation on alumina support has been reported to yield betulonic acid in quantitative yield. nih.gov Using zeolites as a support can result in a mixture of betulonic acid and betulinaldehyde. nih.gov Another approach involves the use of chromium oxide (VI) adsorbed on silica (B1680970) gel, which selectively oxidizes betulin to betulinaldehyde, which is then oxidized to betulonic acid using potassium permanganate. tandfonline.com Electrochemical oxidation methods have also been developed. mdpi.com

Optimization of Betulonic Acid Precursor Purity and Yield

Optimizing the extraction and oxidation processes is critical to obtaining high purity and yield of betulonic acid, which serves as a key precursor for Betamide synthesis. Factors such as solvent concentration, extraction temperature, time, and the ratio of solid material to solvent significantly influence the yield of betulin extraction. researchgate.netnih.gov For instance, in the ultrasonic-assisted ethanol extraction of betulin from Betula platyphylla Suk. bark, optimal conditions included a 65% ethanol concentration, a 1:25 ratio of bark to solvent, an extraction temperature of 30 °C, and an extraction time of 30 minutes, resulting in a betulin yield of 92.67%. researchgate.net

For the oxidation step, the choice of oxidizing agent and reaction conditions plays a vital role in selectivity and yield. The use of Cr(VI) compounds on solid supports like alumina has demonstrated high selectivity for betulonic acid. nih.gov The purity of betulonic acid obtained from these methods can reach 90% or more. researchgate.netresearchgate.net

Data on the optimization of betulinic acid extraction from Tecomella undulata bark using a Box-Behnken design highlights the impact of temperature, time, and solvent-to-drug ratio on yield. nih.gov The optimized Soxhlet extraction yielded 2.449% w/w of betulinic acid at specific conditions. nih.gov

Extraction MethodSourceSolvent SystemOptimized ConditionsYield (%)Purity (%)Reference
Ultrasonic-assisted Ethanol ExtractionBetula platyphyllaEthanol (65%)30 °C, 30 min, 1:25 bark/solvent ratio92.67- researchgate.net
Soxhlet ExtractionTecomella undulataHexane53.86 °C, 6.38 h, 371 mL/100 g solvent/drug ratio2.449 (w/w)- nih.gov
Microwave-assisted ExtractionZiziphus jujubaEthanolContinuous shaking, 3 min intermittent microwaveUp to 61.81- rjpbcs.com
Reflux BoilingBirch BarkVarious organic solvents-VariedUp to >90 nstchemicals.comrsc.org
Pressurized Liquid ExtractionBirch BarkVarious organic solvents-Up to 1.6x RBSimilar to RB rsc.org

Note: Yields and purities can vary depending on the specific plant source and detailed experimental conditions.

Amidation Reactions in the Synthesis of this compound

This compound is an amide of betulonic acid, obtained through chemical modification. researchgate.net The synthesis of betulonic acid amides typically involves the reaction of betulonic acid or its activated derivatives, such as acid chlorides, with various amines. mdpi.comsibran.ruresearchgate.net

One synthetic route involves the reaction of betulonic acid chloroanhydride with different amines. sibran.ru Another approach describes the acylation of corresponding acetylenic amines with betulonic acid chloride to synthesize novel amide derivatives. mdpi.com Amidation reactions can also be carried out using coupling reagents. For example, the synthesis of betulinic acid cinnamamide (B152044) conjugates involved coupling betulonic acid with amines using O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU). rowan.edu

Enzymatic synthesis using immobilized lipase (B570770) has also been explored for the production of betulinic acid amide. This method offers advantages such as reactions at lower temperatures and pressures, high selectivity, and potentially higher product purity.

Research has shown that betulonic acid amides can be more effective inhibitors in certain biological contexts compared to the parent betulonic acid. mdpi.comresearchgate.net The chemical modification of the carboxylic group of betulonic acid at the C17 position to corresponding analogues containing an amide moiety often leads to an increase in activity. mdpi.com

Technological Development for this compound Synthesis

Technological advancements are continuously being explored to improve the efficiency, scalability, and sustainability of chemical synthesis processes, including those for compounds like this compound. While specific technological developments solely focused on this compound synthesis are not extensively detailed, broader advancements in chemical synthesis are relevant.

These advancements include the development of more efficient extraction techniques for natural precursors like betulin. nstchemicals.comrsc.orgnih.govwoodresearch.sk Optimization strategies using methodologies like Response Surface Methodology (RSM) and Artificial Neural Networks (ANN) are being applied to optimize reaction conditions for the synthesis of betulinic acid derivatives, which could be applicable to this compound synthesis. japsonline.com

Furthermore, advancements in synthetic methodologies, such as the development of new catalysts and reaction conditions, contribute to more selective and efficient chemical transformations. organic-chemistry.orgnih.gov The use of solid supports in oxidation reactions, as seen in the conversion of betulin to betulonic acid, represents a technological approach to improve yield and selectivity. nih.gov

The development of cost-effective and simple large-scale preparation methods for betulonic acid from birch bark extracts is also a significant technological advancement that supports the potential for larger-scale this compound synthesis. researchgate.net

Advanced Research on the Biological Activities and Molecular Mechanisms of Betamide

Investigations into Antioxidant Efficacy of Betamide

The antioxidant activity of this compound, as an amide of betulonic acid, has been investigated through various experimental approaches. chem960.comwikipedia.org This property is crucial in counteracting the damage caused by reactive oxygen species (ROS) and maintaining cellular homeostasis.

In Vitro and In Vivo Models of Antioxidant Evaluation

Studies have indicated the antioxidant potential of this compound. chem960.comwikipedia.org As a triterpene antioxidant, it has been included in in vitro evaluations alongside other natural and synthetic antioxidants. nih.gov While specific detailed data tables for this compound's antioxidant evaluation in these models are not extensively provided in the search results, the reported antioxidant activity suggests its ability to mitigate oxidative processes. chem960.comwikipedia.org Related triterpenoids like betulinic acid have shown antioxidant properties in both in vitro and in vivo settings, demonstrating the capacity to upregulate antioxidant gene expression and reduce ROS levels. nih.gov

Mechanisms of Action within Cellular Redox Systems

The precise mechanisms by which this compound exerts its antioxidant effects within cellular redox systems are an area of ongoing research. Based on studies of related compounds like betulinic acid, potential mechanisms involve the modulation of pathways that regulate oxidative stress. Betulinic acid, for instance, has been shown to influence antioxidant gene expression, including the suppression of SOD2, leading to altered ROS formation. nih.govnih.gov The Nrf2/Keap1 signaling pathway, a key regulator of the cellular antioxidant response, has also been implicated in the effects of betulinic acid, suggesting a possible avenue for the antioxidant action of betulonic acid amides as well. nih.gov Cellular redox homeostasis is maintained by a balance between pro-oxidant and antioxidant systems, involving enzymes like SOD, catalase, and peroxidases, as well as non-enzymatic antioxidants and metal chelation. neobioscience.com Further research is needed to specifically delineate how this compound interacts with these complex cellular redox components.

Mechanistic Studies of this compound's Hepatoprotective Effects

This compound has demonstrated hepatoprotective effects in experimental models of liver injury. chem960.comwikipedia.orgdaneshyari.com These effects are significant given the liver's central role in metabolism and detoxification, making it susceptible to damage from various toxins.

Modulation of Hepatic Damage Pathways in Experimental Models

Experimental models, such as those involving induction of liver injury with carbon tetrachloride (CCl4) in combination with ethanol (B145695), have been utilized to evaluate the hepatoprotective properties of this compound. daneshyari.com In such models, this compound has been observed to counteract pathological changes in the liver. daneshyari.com While the detailed modulation of specific hepatic damage pathways by this compound is still being elucidated, studies indicate its ability to stimulate a regenerative response in hepatocytes and decrease the severity of liver fibrosis. daneshyari.com The liver's response to injury involves complex pathways, and hepatoprotective compounds can act by preventing hepatocyte death, modulating inflammatory responses, or influencing regenerative processes. nih.gov

Influence on Regenerative and Anti-Fibrotic Processes

A notable aspect of this compound's hepatoprotective activity is its influence on regenerative and anti-fibrotic processes in the liver. In experimental models of toxic liver injury, this compound has been shown to stimulate the regenerative response of hepatocytes, contributing to the recovery of liver tissue. daneshyari.com Furthermore, it has been associated with a significant decrease in the severity of liver fibrosis and the prevention of cirrhotic transformation. daneshyari.com Liver fibrosis, characterized by the excessive accumulation of extracellular matrix, is a critical step in the progression of chronic liver diseases towards cirrhosis. nih.gov While specific molecular targets for this compound's anti-fibrotic action are under investigation, studies on related compounds like betulinic acid suggest potential mechanisms including the inhibition of hepatic stellate cell (HSC) activation and proliferation, which are key events in fibrogenesis. Pathways involving Lck, JAK, and STAT have been implicated in the anti-fibrotic effects of betulinic acid. Transforming growth factor-beta (TGF-β) is a major profibrogenic cytokine, and strategies targeting its activity or downstream signaling are relevant to anti-fibrotic therapies. The observed reduction in fibrosis and stimulation of regeneration with this compound highlight its potential in mitigating the progression of chronic liver disease. daneshyari.com

Anti-inflammatory Mechanisms of this compound

This compound, as an amide of betulonic acid, possesses anti-inflammatory properties. chem960.comwikipedia.orgdaneshyari.com Inflammation is a complex biological response involved in the pathogenesis of numerous diseases, and compounds that can modulate inflammatory pathways are of therapeutic interest.

Research into the anti-inflammatory mechanisms of this compound suggests involvement in key signaling pathways. Studies on related betulonic acid derivatives and betulinic acid have provided insights into potential mechanisms. These include the inhibition of pro-inflammatory signaling pathways such as TLR4 and NF-κB. Inhibition of NF-κB, a central regulator of inflammatory gene expression, can lead to the downregulation of various pro-inflammatory mediators, including cytokines like IL-1β, IL-6, and TNF-α, as well as mediators like COX-2 and NO. nih.gov Conversely, some related compounds have been shown to increase the production of anti-inflammatory cytokines such as IL-10. Inhibition of pathways like JAK/STAT and MAPK has also been observed for related triterpenoids, further contributing to their anti-inflammatory effects. While these mechanisms have been demonstrated for betulonic acid conjugates or betulinic acid, they represent plausible avenues for the anti-inflammatory action of this compound (amide of betulonic acid) and warrant further specific investigation.

Compound Names and PubChem CIDs

Compound NamePubChem CID
Betulonic Acid122844
This compound (Amide of Betulonic Acid)Not available in search results for the specific active compound discussed

Data Table

Elucidation of Anti-inflammatory Pathways in Various Tissues

Studies indicate that this compound possesses anti-inflammatory activity. fishersci.canih.govuni.luontosight.ai While detailed mechanisms specifically for the betulonic acid amide form of this compound in various tissues are still under investigation, research on related compounds, such as betulinic acid and other betulinic acid derivatives, provides insights into potential pathways. Betulinic acid, for instance, has shown broad-spectrum anti-inflammatory activity in different disease models. nih.govnih.gov It has been reported to modulate key mediators in the inflammatory process in vitro and in vivo. nih.govnih.gov Studies on betulinic acid suggest its anti-inflammatory effects may involve the inhibition of the NF-κB and MAPK pathways. nih.govnih.gov Betulinic acid has also been shown to reduce lung inflammation and decrease edema formation in paw edema models, suggesting effects in lung and peripheral tissues. nih.govnih.gov An amide derivative of betulinic acid, referred to as BA5 in some studies, has also demonstrated promising anti-inflammatory activity in activated macrophage and lymphocyte cultures and showed protective effects in a mouse model of endotoxic shock and delayed-type hypersensitivity, indicating activity in immune cells and systemic inflammation models. nih.govnih.gov Given that this compound is an amide of betulonic acid, which is closely related to betulinic acid, it is plausible that similar anti-inflammatory pathways and tissue responses are involved.

Impact on Inflammatory Mediators

The anti-inflammatory effects of this compound and related triterpenoids are associated with their impact on various inflammatory mediators. Research on betulinic acid has shown its ability to modulate the production and activity of several key molecules involved in inflammation. These include a decrease in pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor (TNF), cyclooxygenase-2 (COX-2), interleukin-1β (IL-1β), interleukin-6 (IL-6), interleukin-12 (B1171171) (IL-12), transforming growth factor-beta 1 (TGF-β1), and prostaglandin (B15479496) E2 (PGE2). nih.govnih.gov Additionally, betulinic acid has been reported to decrease the expression of adhesion molecules like intercellular adhesion molecule-1 (ICAM-1), vascular cell adhesion molecule-1 (VCAM-1), and E-selectin, which are important for the recruitment of immune cells to inflammatory sites. nih.govnih.gov Conversely, betulinic acid has been shown to increase the production of the anti-inflammatory cytokine interleukin-10 (IL-10). nih.govnih.gov Studies on a betulonic acid amide derivative (BA5) also indicated reduced production of NO and TNF in activated macrophage cultures. nih.govnih.gov These findings suggest that this compound, as an amide derivative of betulonic acid, likely influences a similar spectrum of inflammatory mediators, contributing to its observed anti-inflammatory effects.

Antitumor and Antimetastatic Research of this compound

This compound has demonstrated significant potential in antitumor and antimetastatic research. fishersci.canih.govuni.luontosight.ai Its effects have been investigated in experimental models, highlighting its ability to inhibit cancer cell growth and potentially impede the spread of cancer.

Inhibition of Cancer Cell Proliferation and Viability in Experimental Models

This compound, as an amide of betulonic acid, has shown inhibitory effects on the proliferation and viability of various cancer cell lines in experimental settings. guidetopharmacology.orgwikipedia.org Studies have evaluated the cytotoxic activity of betulonic acid amides against a panel of cancer cell lines. For instance, a betulonic acid amide (compound 5) exhibited high cytotoxic activity across various cancer cell lines, including colon cancer (HCT-116), CNS cancer (SF-539), melanoma (LOX IMVI, SK-MEL-28), renal cancer (CAKI-1), and breast cancer (MDA-MB-468). guidetopharmacology.org The concentrations required for 50% growth inhibition (GI₅₀) were in the micromolar range, as detailed in the table below. guidetopharmacology.org

Cancer Cell LineGI₅₀ (µM)
HCT-116 (Colon)1.97
SF-539 (CNS)1.78
LOX IMVI (Melanoma)1.77
SK-MEL-28 (Melanoma)1.09
CAKI-1 (Renal)1.98
MDA-MB-468 (Breast)1.97

These findings indicate that this compound and related betulonic acid amides can effectively inhibit the proliferation of diverse cancer cell types in vitro. guidetopharmacology.orgwikipedia.org

Induction of Apoptotic Pathways

A key mechanism contributing to the antitumor activity of this compound and related triterpenoids is the induction of apoptosis, or programmed cell death, in cancer cells. wikipedia.orguni-freiburg.dewikipedia.orguni.lu Research on betulinic acid has extensively documented its ability to induce apoptosis in various cancer cell lines. uni-freiburg.dewikipedia.orguni.lu Betulinic acid is known to act on the intrinsic apoptotic pathway, leading to changes in mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c. uni-freiburg.deuni.lu This, in turn, activates caspases, which are key executioners of the apoptotic process. uni-freiburg.de Betulinic acid has been shown to modulate the activity of proteins from the Bcl-2 family, which regulate mitochondrial integrity and apoptosis. uni-freiburg.deuni.lu An increase in the pro-apoptotic protein Bax and a change in the Bcl-2/Bax ratio have been observed following treatment with betulinic acid. uni-freiburg.deuni.lu While specific studies on this compound's direct impact on all these apoptotic regulators are less detailed in the available literature, the reported induction of apoptosis by betulonic acid amides wikipedia.org suggests that this compound likely triggers similar intrinsic apoptotic pathways in cancer cells.

Antiangiogenic Responses

Inhibition of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen, is another important aspect of the antimetastatic and antitumor activity of this compound and related compounds. fishersci.canih.govuni.lu Betulinic acid has been shown to exhibit antiangiogenic activity in various experimental models. uni.lu Studies have demonstrated that betulinic acid can inhibit the proliferation, migration, and tube formation of endothelial cells, which are critical steps in the angiogenesis process. The anti-angiogenic effects of betulinic acid may involve the modulation of mitochondrial function in endothelial cells. Furthermore, betulinic acid has been reported to affect factors involved in regulating angiogenesis, such as vascular endothelial growth factor (VEGF) and hypoxia-inducible factor-1α (HIF-1α). uni.lu By inhibiting the formation of new blood vessels, this compound likely restricts tumor growth and metastasis by limiting their blood supply. fishersci.canih.govuni.lu

Genotoxicity and Antimutagenicity Assessments of this compound

Research has investigated the potential genotoxic and antimutagenic properties of this compound, an amide of betulonic acid derived from betulin (B1666924). Studies have employed various methods, including the Ames test, SOS chromotest, and analysis of chromosomal aberrations and mitotic activity in somatic cells. researchgate.netbulletennauki.ru

Evaluation of Mutagenic Potential in Somatic Cells

Studies have assessed this compound's ability to induce mutations in somatic cells. Using methods such as the Ames test and SOS chromotest, researchers found that this compound did not exhibit mutagenic or genotoxic activity. researchgate.net Further evaluation in mouse bone marrow cells at various doses, including up to 2000 mg/kg, established that this compound did not induce mutations in somatic cells. researchgate.netbulletennauki.ru

Characterization of Antimutagenic Effects

This compound has demonstrated antimutagenic effects. At a dose of 2000 mg/kg, a small antimutagenic effect was observed in male mice, characterized by a reduced proportion of cells with multiple aberrations. researchgate.netbulletennauki.ru In female mice treated with the same dose, there was a significant decrease in the total number of cells with disorders compared to the control group. researchgate.netbulletennauki.ru

Impact on Cellular Mitotic Activity

The impact of this compound on cellular mitotic activity has also been investigated. Studies in male mice showed that the maximum tested dose of 2000 mg/kg caused a decrease in the mitotic activity of bone marrow cells. researchgate.netbulletennauki.ru

Anthelmintic Activity of this compound: In Vitro Studies

The anthelmintic activity of this compound has been explored in in vitro studies, particularly concerning its effects on the liver fluke Opisthorchis felineus. nih.govresearchgate.net

Efficacy Against Specific Helminth Parasites (e.g., Opisthorchis felineus)

This compound has been evaluated for its efficacy against Opisthorchis felineus in in vitro settings. nih.govresearchgate.net It was included in a study assessing the anthelmintic properties of various antioxidant substances against adult and juvenile O. felineus liver flukes using motility and mortality assays. nih.govresearchgate.net While the search results indicate this compound was tested, specific data on its efficacy (e.g., IC50 values) against O. felineus in these assays were not explicitly detailed in the provided snippets, although other compounds like quercetin (B1663063) and flavone (B191248) were mentioned with their IC50 values or mortality rates. nih.govresearchgate.net

Exploration of Antiparasitic Mechanisms, including Redox System Modulation

The mechanisms underlying the antiparasitic effects of compounds like this compound, particularly in the context of liver flukes, are an area of research. Redox metabolism is understood to be important for parasites, as they face redox challenges within their host. nih.govresearchgate.net Antioxidants, including triterpene antioxidants like this compound, have been studied for their potential anthelmintic activity. nih.govresearchgate.net While the provided information confirms this compound's inclusion in studies investigating antioxidants against O. felineus and highlights the importance of redox metabolism in parasites, it does not explicitly detail the specific antiparasitic mechanisms of this compound itself, beyond its classification as an antioxidant tested in this context. nih.govresearchgate.net The broader concept of redox-active compounds as antiparasitic agents involves interference with processes like hemoglobin degradation and hematin (B1673048) crystallization, as well as the potential to trigger methemoglobin reduction, but these mechanisms are described in a general context of redox-cycling compounds and not specifically attributed to this compound in the provided snippets. nih.gov

Gastroprotective and Osteohistogenesis Modulatory Effects of this compound

Research into the biological activities of the betulin-derived this compound has included investigations into its potential effects on the gastrointestinal system and bone tissue.

Facilitation of Gastric Mucosa Regeneration

While direct studies specifically detailing the facilitation of gastric mucosa regeneration by the betulin-derived this compound are limited in the available information, its observed anti-inflammatory activity is a relevant property in the context of tissue healing processes nih.govsibran.ru. Inflammation plays a significant role in the damage and repair of the gastric mucosa. Compounds with anti-inflammatory effects can potentially support the natural regenerative processes of the gastric lining by reducing inflammatory responses that can impede healing.

Influence on Bone Tissue Formation and Inflammatory Resolution

Studies have explored the effects of the betulin-derived this compound on bone tissue, particularly in the context of inflammation. In an experimental model of osteomyelitis induced by Staphylococcus aureus inoculation in rats, this compound demonstrated an apparent anti-inflammatory effect sibran.ru. Administration of this compound for three months at a daily dose of 100 mg/kg prevented the generalization and chronization of the inflammatory process within the bone tissue sibran.ru. This suggests an influence on inflammatory resolution in bone.

Structure Activity Relationship Sar and Computational Studies of Betamide Analogues

Identification of Key Structural Motifs for Biological Activity in Betamide

Research into triterpenoid (B12794562) compounds related to this compound, such as derivatives of betulin (B1666924) and betulinic aldehyde, has begun to identify structural features crucial for their biological activities, particularly in the context of anticancer and anthelmintic effects. The triterpene structure itself appears to be a significant scaffold for these activities. bldpharm.comkegg.jp

Studies on 3-modified derivatives of betulin and betulinic aldehyde have demonstrated that structural alterations at specific positions, such as C-28 and C-30, can significantly impact anticancer activity against various human cancer cell lines. For instance, the presence of an α,β-unsaturated aldehyde group in the structure of certain derivatives has been associated with notable anticancer activity. Similarly, alkynyl derivatives have shown more potent cytotoxicity compared to other modified analogues. These findings suggest that specific functional groups and modifications at particular carbons on the triterpene skeleton are key structural motifs influencing the biological activity of these compounds. While detailed SAR specifically for the anthelmintic activity of the triterpene this compound is not extensively reported, the observation of its activity suggests the core triterpene structure contributes to this effect, and further SAR research based on its structure is proposed. bldpharm.comkegg.jp

Application of Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) methodologies are computational techniques used to build predictive models that correlate chemical structure with biological activity. By analyzing a set of compounds with known structures and activities, QSAR models aim to identify mathematical relationships between molecular descriptors (numerical representations of chemical structure and properties) and the observed biological response. These models can then be used to predict the activity of new, untested compounds.

In Silico Approaches for this compound Derivative Design and Prediction

In silico approaches encompass a range of computational techniques used in drug discovery and design, including molecular docking, molecular dynamics simulations, and virtual screening. These methods allow researchers to model the interactions between small molecules and biological targets, predict binding affinities, and design novel compounds with desired properties.

For triterpenoid derivatives related to this compound, in silico studies have been employed to investigate their potential mechanisms of action and predict interactions with target proteins. Molecular docking studies have been performed for betulinic acid, a precursor to the triterpenoid this compound, to examine its binding interactions with enzymes like PLA2. epa.gov These studies can identify key amino acid residues involved in binding and predict the strength of the interaction. epa.gov Similarly, molecular docking calculations for a specific betulinic aldehyde derivative (compound 9) suggested it fits within the active site of serine/threonine protein kinase Akt, providing a potential molecular target for its observed anticancer activity.

Beyond docking, in silico methods can also predict various molecular properties relevant to a compound's biological activity and pharmacokinetic behavior. For betulin and betulinic aldehyde derivatives, in silico calculations have been used to estimate parameters like topological polar surface area (TPSA), which can suggest potential oral bioavailability. These computational predictions aid in prioritizing compounds for synthesis and experimental testing, accelerating the drug discovery process.

While extensive in silico design and prediction studies specifically for the triterpenoid "this compound" are not detailed in the provided results, the application of these methods to closely related triterpenoid derivatives highlights their value in understanding the molecular basis of activity and guiding the design of new analogues with potentially enhanced therapeutic properties.

Data Table: Anticancer Activity of Selected Betulin and Betulinic Aldehyde Derivatives

Based on the research into 3-modified derivatives of betulin and betulinic aldehyde, the following table presents representative data on the in vitro anticancer activity (IC50 values in µM) of some derivatives against the MV-4-11 biphenotypic B myelomonocytic leukemia cell line. Lower IC50 values indicate higher potency.

Compound DescriptionIC50 (µM) against MV-4-11
Derivative with α,β-unsaturated aldehyde group4.2
Representative 3-alkynyl derivative 14.5
Representative 3-alkynyl derivative 28.9
Other tested compounds> 10

Note: This table presents selected data points from a larger study to illustrate the impact of structural modifications on activity.

Analytical Methodologies for Betamide Research and Characterization

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic techniques play a vital role in the analysis of betulonic acid amides, particularly for assessing their purity and quantifying them. Column chromatography is frequently employed for the purification of newly synthesized amide derivatives of betulonic acid. wikipedia.orgalfa-chemistry.comnih.govuni-freiburg.deuni.lu This method allows for the separation of the target amide from reaction byproducts and unreacted starting materials, yielding compounds of sufficient purity for further characterization and biological evaluation. Thin-layer chromatography (TLC) is also utilized for the purification of N-substituted amides of betulonic acid. alfa-chemistry.com

For the characterization and potential quantification, gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) have been applied to characterize betulonic acid amide. fishersci.cauni-freiburg.de These techniques are valuable for volatile or semi-volatile derivatives, providing information on compound presence and potentially purity. While specific detailed chromatographic parameters (like mobile phase composition, column type, flow rate) for routine purity assessment and quantification of a broad range of betulonic acid amides are dispersed across various studies focusing on specific derivatives, the principle of using chromatographic separation coupled with appropriate detection remains fundamental. Studies on related triterpenoids from birch bark, such as betulin (B1666924) and betulonic acid, frequently utilize High-Performance Liquid Chromatography (HPLC) with UV detection for quantification, suggesting similar approaches could be applicable to their amide derivatives depending on their chemical properties and UV activity. wikidata.org

Spectroscopic Methods for Structural Confirmation

Spectroscopic methods are indispensable for the definitive structural confirmation of betulonic acid amides. Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H NMR and ¹³C NMR, is widely used to elucidate the complete chemical structure of synthesized amide derivatives. wikipedia.orgnih.govuni.luuni-freiburg.de Analysis of the chemical shifts, splitting patterns, and integration of signals in NMR spectra provides detailed information about the hydrogen and carbon atoms within the molecule and their connectivity.

Infrared (IR) spectroscopy is another key technique employed to identify the presence of characteristic functional groups within the betulonic acid amide structure. wikipedia.orgalfa-chemistry.comnih.gov Specifically, the amide functional group typically exhibits characteristic absorption bands in the IR spectrum, confirming the successful formation of the amide linkage. For N-substituted amides of betulonic acid, a band in the range of 1625-1665 cm⁻¹ is characteristic of the amide group. alfa-chemistry.com

Mass spectrometry (MS), including Electron Ionization Mass Spectrometry (EI MS) and High-Resolution Mass Spectrometry (HRMS), is used to determine the molecular weight and elemental composition of betulonic acid amides. wikipedia.orgnih.gov MS provides a unique fragmentation pattern that serves as a fingerprint for the compound and helps in confirming its identity and purity. GC-MS combines the separation power of GC with the identification capabilities of MS, allowing for the analysis of complex mixtures and the confirmation of the structure of individual components like betulonic acid amide. fishersci.cauni-freiburg.de

Other spectroscopic techniques, such as Fourier Transform Infrared (FTIR) spectroscopy, have also been used in the characterization of betulonic acid derivatives, providing insights into their physico-chemical properties.

Development and Validation of Robust Analytical Assays for Betamide

The development and validation of robust analytical assays for betulonic acid amides are critical for their reliable analysis in research and potential pharmaceutical applications. While the search results provide limited specific details on the validation of analytical methods specifically for the purity and quantification of individual betulonic acid amides, the principles of analytical method validation, as outlined by guidelines from regulatory bodies like the ICH, are universally applicable to ensure that analytical methods are fit for their intended purpose. wikidata.org

Validation typically involves evaluating parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), quantification limit (LOQ), and robustness.

For betulonic acid amides, the development of a specific and sensitive assay would involve selecting an appropriate chromatographic method (e.g., HPLC, GC) capable of separating the target amide from potential impurities and matrix components. The detection method (e.g., UV-Vis, MS) would be chosen based on the chemical properties of the amide.

Validation studies would then be conducted to demonstrate that the method consistently yields accurate and precise results within a defined range of concentrations. Specificity would be confirmed by analyzing samples containing potential interferents. Linearity would be established by analyzing a series of solutions at different concentrations. Accuracy and precision would be assessed by analyzing quality control samples with known concentrations. LOD and LOQ would be determined to define the sensitivity of the method. Robustness would be evaluated by introducing small, deliberate variations in the method parameters to assess their impact on the results.

While detailed validation data for specific betulonic acid amides were not extensively found in the search results focused on analytical methods, the biological studies involving these compounds often imply the use of validated assays for preparing and quantifying the compounds used in those studies. For instance, studies evaluating the cytotoxic activity of betulonic acid amides rely on accurate preparation and knowledge of the concentration of the tested compounds, which would necessitate reliable analytical methods. wikipedia.orgnih.govfishersci.cauni-freiburg.de

Future Research Directions and Theoretical Applications of Betamide

Translational Research Opportunities for Betamide's Therapeutic Potential

Translational research for this compound's therapeutic potential focuses on bridging the gap between basic scientific discoveries and clinical applications. Given its observed antioxidant, hepatoprotective, anti-inflammatory, antimetastatic, and antitumor activities, this compound presents several avenues for translation researchgate.net. The potential for this compound to be used in cancer treatment, based on studies with the betulonic acid amide form, highlights a significant area for translational efforts researchgate.net. Moving from experimental studies to clinical trials is a critical step in evaluating its efficacy and safety in humans for these indications. Translational research would involve developing appropriate formulations, conducting pharmacokinetic and pharmacodynamic studies in relevant models, and ultimately initiating clinical trials to assess its therapeutic value in specific diseases where its observed activities are relevant.

Investigation of Synergistic Effects in Combination Therapies

Investigating the synergistic effects of this compound in combination therapies is a crucial future research direction. Combination therapy, involving the use of multiple active ingredients, is a well-established strategy in modern medicine, particularly for complex diseases like cancer, as it can enhance efficacy and mitigate drug resistance delta4.ai. Synergy occurs when the combined effect of two or more agents is greater than the sum of their individual effects mrctcenter.org. Research could explore combining this compound with existing chemotherapeutic agents, immunotherapies, or targeted therapies to determine if synergistic interactions can improve treatment outcomes or allow for reduced dosages of the co-administered drugs, potentially decreasing toxicity delta4.ainih.gov. Preclinical studies using in vitro and in vivo models of diseases where this compound shows promise, such as cancer, would be essential to identify effective combinations and understand the underlying mechanisms of synergy. mdpi.com

Development of Advanced Delivery Systems for Targeted this compound Action

The development of advanced delivery systems is a key area for future research to optimize this compound's therapeutic action. Targeted drug delivery aims to increase the concentration of a medication in specific parts of the body, such as diseased tissues, while minimizing exposure to healthy tissues wikipedia.org. This can lead to improved efficacy and reduced side effects wikipedia.org. Nanotechnology offers promising avenues for developing targeted delivery systems for this compound wikipedia.orgfrontiersin.org. Nanoparticles, liposomes, and other nanocarriers can encapsulate this compound, improving its stability, solubility, and circulation time frontiersin.orgnih.gov. Functionalizing these delivery systems with targeting ligands, such as peptides or antibodies, can direct them to specific cells or tissues that overexpress certain receptors, thereby achieving targeted delivery of this compound nih.govmdpi.com. Future research should focus on designing and evaluating these advanced delivery systems to enhance this compound's accumulation at the site of action, control its release, and improve its cellular uptake, particularly for indications like cancer where targeted delivery can be highly beneficial. frontiersin.orgmdpi.com

Integration of Multi-omics Data for Comprehensive Mechanistic Elucidation

Integrating multi-omics data is essential for a comprehensive mechanistic elucidation of this compound's effects. Multi-omics approaches combine data from different biological layers, such as genomics, transcriptomics, proteomics, and metabolomics, to provide a holistic understanding of biological processes and disease mechanisms nih.gov. By integrating multi-omics data from studies involving this compound treatment, researchers can gain deeper insights into how this compound interacts with biological systems at the molecular level. This includes identifying the specific genes, proteins, and metabolic pathways influenced by this compound, understanding its mechanism of action in detail, and identifying potential biomarkers of response or resistance nih.govbiorxiv.org. Computational methods and advanced analytical tools are crucial for integrating and interpreting these large and complex datasets arxiv.orgnih.gov. Future research should leverage multi-omics data integration to unravel the intricate molecular networks affected by this compound, which can inform patient stratification, identify new therapeutic targets, and predict treatment outcomes.

Computational Drug Discovery and Repurposing Initiatives for this compound

Computational approaches play a significant role in future drug discovery and repurposing initiatives for this compound. Computational drug repurposing involves using sophisticated algorithms and diverse data sources to identify new therapeutic applications for existing or investigational compounds routledge.comdrugpatentwatch.com. Given that one form of this compound is being studied for cancer treatment, computational methods could be employed to explore its potential in other cancer types or entirely different diseases where its known activities (antioxidant, anti-inflammatory, etc.) might be beneficial researchgate.netroutledge.com. Techniques such as molecular docking, network analysis, machine learning, and text mining can be used to predict potential targets, pathways, and indications for this compound based on its chemical structure, known biological activities, and publicly available data nih.govtaylorfrancis.comrepo4.eu. These computational initiatives can accelerate the identification of new research avenues for this compound, prioritize potential indications for further investigation, and reduce the time and cost associated with traditional drug discovery. drugpatentwatch.comnih.gov

Q & A

Q. What established protocols ensure reproducible synthesis of Betamide, and how can deviations be minimized?

To ensure reproducibility, document synthesis steps with precise parameters (e.g., temperature, solvent ratios, reaction time) and validate protocols using control batches. Include purity verification via HPLC and mass spectrometry (MS) . Reference prior synthesis methods in peer-reviewed literature and adhere to journal guidelines for experimental detail . Batch-to-batch consistency requires rigorous quality control (QC), such as peptide content analysis for sensitive assays .

Q. Which analytical techniques are critical for characterizing this compound’s structural integrity and purity?

Use a combination of nuclear magnetic resonance (NMR) for structural confirmation, HPLC for purity assessment (>95%), and MS for molecular weight validation . For novel derivatives, X-ray crystallography or circular dichroism (CD) may resolve stereochemical ambiguities. Report instrument specifications (e.g., column type, NMR frequency) to enable replication .

Q. What in vitro assays are standard for evaluating this compound’s biological activity, and how should researchers interpret dose-response variability?

Common assays include enzyme inhibition (e.g., IC50 determination) and cell viability assays (e.g., MTT). Normalize results to positive/negative controls and account for solvent interference (e.g., DMSO cytotoxicity). Use statistical tools (e.g., ANOVA) to assess significance and report confidence intervals . For variability, consider cell line heterogeneity or compound solubility limitations .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data for this compound across different experimental models?

Perform systematic cross-validation:

  • Replicate assays in independent labs with standardized protocols .
  • Analyze confounding variables (e.g., cell culture conditions, assay sensitivity) .
  • Use meta-analysis to identify trends across studies and adjust hypotheses .
  • Publish negative results to contextualize findings .

Q. What methodologies optimize this compound’s stability under diverse storage conditions without compromising functionality?

Conduct accelerated stability studies (e.g., 40°C/75% RH) with HPLC monitoring . Test lyophilization vs. cryopreservation and evaluate excipients (e.g., trehalose) for thermal protection. For long-term storage, validate pH stability and container compatibility (e.g., glass vs. polymer) . Report degradation products via LC-MS .

Q. How can advanced spectroscopic techniques address ambiguities in this compound’s structural elucidation?

For unresolved stereochemistry or tautomerism:

  • Apply 2D NMR (e.g., NOESY, HSQC) to confirm spatial arrangements .
  • Use computational modeling (DFT, MD simulations) to predict stable conformers .
  • Compare experimental and theoretical IR/Raman spectra for functional group validation .
  • Deposit crystallographic data in public repositories (e.g., CCDC) for peer verification .

Q. What experimental designs mitigate batch-to-batch variability in this compound’s synthesis for high-throughput screening?

Implement design of experiments (DoE) to optimize reaction conditions . Use orthogonal QC methods (e.g., peptide content analysis, endotoxin testing) . For automation, validate robotic synthesis platforms with interday precision tests and include internal standards in assays .

Methodological Considerations

  • Data Transparency : Publish raw datasets and analysis scripts in supplementary materials .
  • Ethical Reporting : Disclose conflicts of interest and adhere to ethical guidelines for data integrity .
  • Interdisciplinary Collaboration : Integrate chemical, biological, and computational expertise to address complex research gaps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.